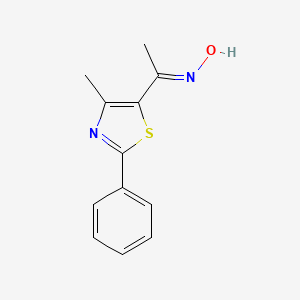
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride, also known as MISSF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medicinal research. MISSF is a sulfonyl fluoride derivative that has been shown to inhibit several enzymes, including serine proteases and metalloproteases.
作用機序
The mechanism of action of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is based on its ability to form a covalent bond with the active site of the target enzyme. This covalent bond irreversibly inhibits the enzyme, preventing it from carrying out its biological function. 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to be a specific inhibitor of several enzymes, including thrombin, trypsin, and matrix metalloproteases.
Biochemical and Physiological Effects:
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to have several biochemical and physiological effects. Inhibition of thrombin by 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride leads to a decrease in blood clotting, which can be beneficial in the treatment of thrombotic disorders. Inhibition of matrix metalloproteases by 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can lead to a decrease in cancer cell invasion and metastasis. However, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has also been shown to have cytotoxic effects on some cell types, which can limit its use in certain applications.
実験室実験の利点と制限
One advantage of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting other biological processes. 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is also stable under a wide range of pH and temperature conditions, which makes it a useful tool for enzyme inhibition studies. However, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can be toxic to some cell types, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. One area of interest is the development of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride derivatives with improved specificity and potency for certain enzymes. Another area of interest is the use of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride as a tool for studying the role of specific enzymes in biological processes. Finally, the potential use of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride as a therapeutic agent for the treatment of thrombotic disorders and cancer should be further explored.
合成法
The synthesis of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a multi-step process that involves the reaction of 5-methyl-1,3-dihydroisoindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with potassium fluoride and sulfonyl fluoride to yield 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. The reaction scheme is shown below:
科学的研究の応用
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to be a potent inhibitor of several enzymes, including serine proteases and metalloproteases. These enzymes play important roles in a variety of biological processes, such as blood clotting, inflammation, and cancer progression. Therefore, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has potential applications in the development of new drugs for the treatment of these diseases.
特性
IUPAC Name |
5-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-7-2-3-8-5-11(14(10,12)13)6-9(8)4-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQDKDOTOYSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

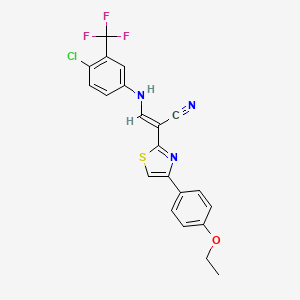
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)
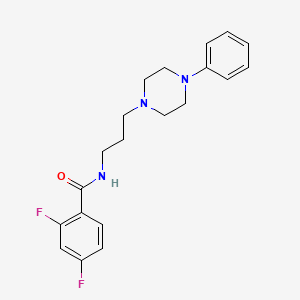
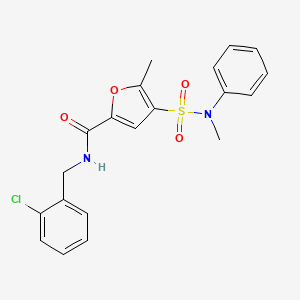
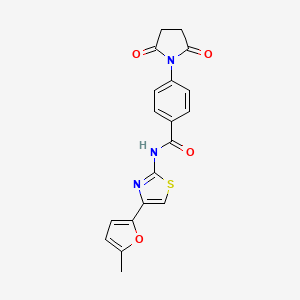
![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)


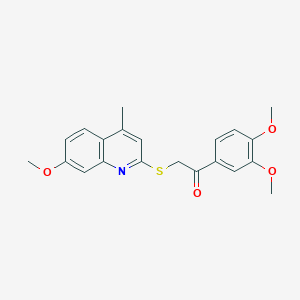
![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)
